[2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN'](dipropyl)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is a complex organoboron compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The guanidinato ligand is introduced through a reaction with diethylguanidine, and the boron center is incorporated using boron-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and solvents. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the boron center
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology
In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Medicine
Medicinal applications include the development of new drugs targeting specific enzymes or receptors. Benzothiazole derivatives have shown promise in treating diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry
In industry, these compounds are used in the production of dyes, polymers, and other materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function . The guanidinato ligand and boron center may also play roles in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-mercaptobenzothiazole
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl-kappaN)-1,1-diethylguanidinato-kappaN’boron lies in its combination of a benzothiazole moiety with a guanidinato ligand and a boron center. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H29BN4S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N,N-diethyl-13,13-dipropyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,11-pentaen-11-amine |
InChI |
InChI=1S/C18H29BN4S/c1-5-13-19(14-6-2)21-17(22(7-3)8-4)20-18-23(19)15-11-9-10-12-16(15)24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,21) |
InChI Key |
MKHNNCURLSCLNP-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N=C(NC2=[N+]1C3=CC=CC=C3S2)N(CC)CC)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.